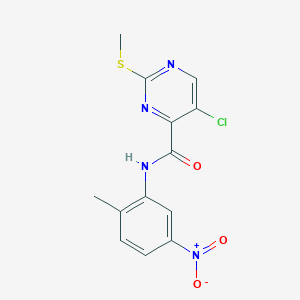
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as MNCP, is a pyrimidine derivative that has been extensively studied for its potential in the field of medicinal chemistry. MNCP has shown promising results in scientific research, particularly in the areas of cancer treatment and anti-inflammatory therapy.
Wirkmechanismus
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide also activates certain signaling pathways that induce apoptosis in cancer cells. The anti-inflammatory effects of 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide are thought to be mediated through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its anticancer and anti-inflammatory effects, 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has several advantages for use in lab experiments, including its low toxicity profile and well-established synthesis method. However, 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of interest is the development of 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide analogs with improved efficacy and selectivity. Another potential direction is the investigation of 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide as a treatment option for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully elucidate the mechanism of action of 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide and its potential for clinical use.
Synthesemethoden
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-amino-5-chloropyrimidine with 2-methyl-5-nitrobenzenesulfonamide, followed by the addition of methyl mercaptan to form the final product. The synthesis of 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been described in several research articles and has been optimized for maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential as an anticancer agent. Research has shown that 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-methyl-5-nitrophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3S/c1-7-3-4-8(18(20)21)5-10(7)16-12(19)11-9(14)6-15-13(17-11)22-2/h3-6H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULSDFDODFAHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

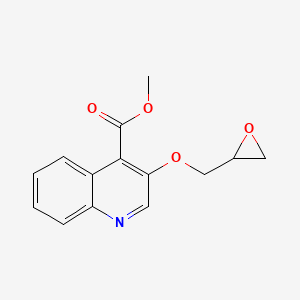
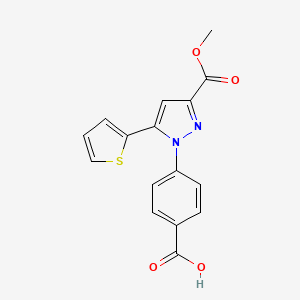
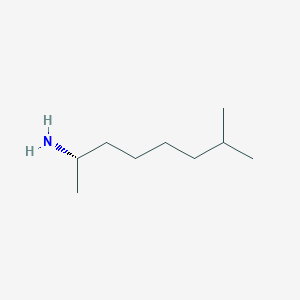
![Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate](/img/structure/B2831108.png)
![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)
![5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831111.png)
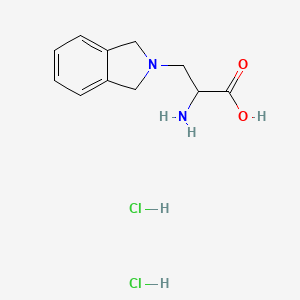
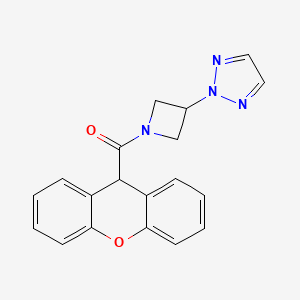
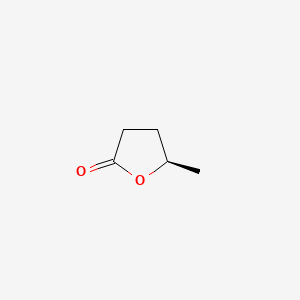
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2831117.png)
![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)

![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)
![3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2831123.png)